molecular formula C21H21N B1199887 Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- CAS No. 1159-53-1

Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-

Cat. No. B1199887
CAS RN: 1159-53-1
M. Wt: 287.4 g/mol
InChI Key: YXYUIABODWXVIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-" involves several steps, including the Ullmann reaction, Vilsmeier reaction, and Wittig reaction. These processes are crucial for forming the desired compound from benzenamine and 4-methylbenzyl bromide. The synthesized compound has been identified through methods such as IR, NMR, and MS, demonstrating its potential as an excellent charge transfer material (Cao Xiao-dan, 2003).

Molecular Structure Analysis

The molecular structure of "Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-" and related compounds has been extensively studied through X-ray diffraction, NMR spectroscopy, and other analytical methods. These studies have provided insights into the compound's configuration, bonding, and overall structural integrity, highlighting its stability and potential applications in material science and polymer chemistry (Margarita Tlahuextl et al., 2005).

Chemical Reactions and Properties

"Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-" participates in various chemical reactions, demonstrating a range of reactivities that can be attributed to its molecular structure. The presence of the benzylamine moiety allows for reactions that can modify the compound or contribute to the synthesis of complex polymers and materials with specific properties (Chin‐Ping Yang et al., 1994).

Physical Properties Analysis

The physical properties of "Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-" such as its phase behavior, melting points, and solubility characteristics have been analyzed in various studies. These properties are crucial for determining the compound's applicability in different industrial and research settings (G. Yeap et al., 2006).

Chemical Properties Analysis

The chemical properties of "Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-" including its reactivity with other compounds, stability under various conditions, and its role in catalysis and other chemical processes have been a subject of research. Understanding these properties is essential for its application in synthesizing new materials and in chemical reactions (Susanta Banerjee et al., 2003).

Scientific Research Applications

  • In the field of materials science, the compound has been used as a charge transfer material in photoreceptor cells, showing excellent performance parameters such as high charge acceptance and photosensitivity (Cao Xiao-dan, 2003).

  • Another study synthesized derivatives of this compound for use as hole-transporting materials in organic photoconductors. These compounds exhibited high yield and photoconductive properties, indicating their potential as excellent charge transfer materials (Jang Feng, 2007).

  • In the domain of chemical engineering, the solubility of various arylamine molecules including this compound was measured in different solvents, providing valuable data for device preparation and material application (T. Manifar et al., 2006).

  • In organic electronics, a study focused on reducing the dark current density in organic ultraviolet photodetectors by utilizing an electron blocking layer composed of this compound. This led to improvements in device performance, highlighting the compound's utility in electronic applications (C. Lee et al., 2019).

  • The compound has also been studied for its structural and optical properties in the context of symmetrical azomethines. This research provides insights into electronic properties and photoluminescence, which are important for applications in optoelectronic devices (A. Iwan et al., 2014).

properties

IUPAC Name

4-methyl-N,N-bis(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYUIABODWXVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061573
Record name Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-

CAS RN

1159-53-1
Record name Tri-p-tolylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
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Record name Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
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Record name Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-di-p-tolyl-p-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Methyl-N,N-bis(4-methylphenyl)benzenamine
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Samatkyzy, YS Ikhsanov, NA Sultanova… - Chemical Journal of …, 2018 - chemjournal.kz
The article provides an analysis of the quantitative and qualitative content of some groups of primary and secondary metabolites contained in the aerial part of the plant Tamarixhispida …
Number of citations: 2 www.chemjournal.kz
Y Ikhsanov - Journal of Applied Engineering Science, 2018 - aseestant.ceon.rs
CHEMICAL COMPOSITIONAL ANALYSIS OF THE TAMARIX HISPIDA AERIAL PART EXTRACT OBTAINED IN ETHANOL SOLUTIONS OF DIFFERENT CONCENTRAT Page 1 Journal …
Number of citations: 2 www.aseestant.ceon.rs

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